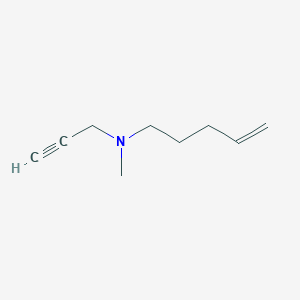
Methyl(pent-4-en-1-yl)(prop-2-yn-1-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(pent-4-en-1-yl)(prop-2-yn-1-yl)amine is an organic compound that features both an alkyne and an alkene functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(pent-4-en-1-yl)(prop-2-yn-1-yl)amine typically involves the reaction of pent-4-en-1-ylamine with propargyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or chromatography would be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl(pent-4-en-1-yl)(prop-2-yn-1-yl)amine can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkene and alkyne groups can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas can be employed.
Substitution: Halogenated compounds and bases like sodium hydride are commonly used.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
Methyl(pent-4-en-1-yl)(prop-2-yn-1-yl)amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocycles and other complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl(pent-4-en-1-yl)(prop-2-yn-1-yl)amine involves its interaction with various molecular targets. The alkyne group can form covalent bonds with biological molecules, leading to modifications in their structure and function. This can affect pathways involved in cell signaling, enzyme activity, and other biological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-(prop-2-yn-1-yloxy)-9H-carbazole
- 1,3-Dihydroxy-7-methoxy-2,8-bis(3-methylbut-2-en-1-yl)-6-(prop-2-yn-1-yloxy)xanthen-9-one
- (3E,7E,11E)-3,7,10,10-Tetramethyl-1-(prop-2-yn-1-yl)-1-azacyclododeca-3,7,11-trien-2-one
Uniqueness
Methyl(pent-4-en-1-yl)(prop-2-yn-1-yl)amine is unique due to its dual functionality, featuring both an alkyne and an alkene group. This allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one type of functional group. Its structure also provides opportunities for the development of novel compounds with diverse applications in various fields.
Biological Activity
Methyl(pent-4-en-1-yl)(prop-2-yn-1-yl)amine, a compound with a complex structure, has garnered attention due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a methyl group attached to a pentenyl and propargyl moiety, which may contribute to its biological activity. Understanding the relationship between chemical structure and biological function is crucial in drug design.
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, aminopyrrolidinyl phosphonates have been shown to act as potent inhibitors of glycolysis, leading to reduced cell proliferation in various pathogens . The structural similarities suggest that this compound may also possess antimicrobial effects.
2. Antitumor Activity
Compounds with propargyl and alkenyl groups have demonstrated antitumor activity in vitro. For example, derivatives synthesized from carbonylative double cyclization reactions showed significant antiproliferative effects on aggressive cancer cell lines, such as MDA-MB-231 and MDA-MB-468 . This suggests that this compound could potentially inhibit tumor growth through similar mechanisms.
The biological activity of this compound can be attributed to several mechanisms:
Inhibition of Glycolysis: Compounds that inhibit glycolytic enzymes can lead to decreased energy production in cells, which is particularly effective against rapidly dividing cancer cells .
Interaction with Cellular Targets: The presence of multiple functional groups allows for potential interactions with various cellular proteins, which may alter signaling pathways involved in cell growth and survival .
Table 1: Summary of Biological Activities
| Activity Type | Model Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Plasmodium falciparum | Not determined | |
| Antitumor | MDA-MB-231 (Breast Cancer) | 14 | |
| Glycolysis Inhibition | Various pathogens | Not specified |
Case Study: Antitumor Efficacy
In a study examining the antitumor efficacy of related compounds, it was found that modifications in the alkyl chain significantly affected potency. The most active compounds exhibited IC50 values in the micromolar range against aggressive cancer cell lines, indicating that this compound could be optimized for enhanced activity .
Properties
Molecular Formula |
C9H15N |
|---|---|
Molecular Weight |
137.22 g/mol |
IUPAC Name |
N-methyl-N-prop-2-ynylpent-4-en-1-amine |
InChI |
InChI=1S/C9H15N/c1-4-6-7-9-10(3)8-5-2/h2,4H,1,6-9H2,3H3 |
InChI Key |
VAEAIBBGXIWHEK-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCC=C)CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















